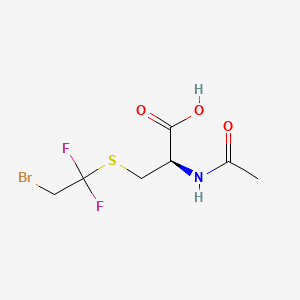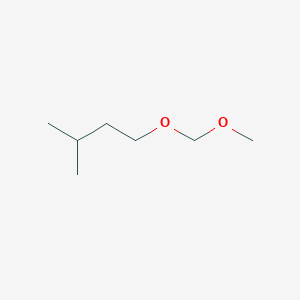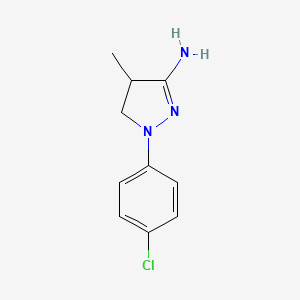
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- is a derivative of L-cysteine, an amino acid that contains a thiol groupIt is known to be a metabolite of halothane, an anesthetic agent, and has been studied for its potential nephrotoxic and hepatotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- involves the reaction of L-cysteine with 2-bromo-1,1-difluoroethylene. This reaction typically requires the presence of a base to deprotonate the thiol group of L-cysteine, allowing it to react with the electrophilic 2-bromo-1,1-difluoroethylene. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential toxicity. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to its large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break the disulfide bonds, if formed.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: L-Cysteine derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- has several scientific research applications:
Biochemistry: Studying the metabolism of halothane and its potential toxic effects on the liver and kidneys.
Medicine: Investigating its role in drug metabolism and potential therapeutic applications for detoxification.
Chemistry: Exploring its reactivity and potential as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- involves its interaction with cellular thiol groups. The compound can form covalent bonds with proteins and other biomolecules, potentially leading to cellular damage. This is particularly relevant in the context of halothane metabolism, where the compound can contribute to hepatotoxicity and nephrotoxicity by forming reactive intermediates that bind to cellular macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine: Another metabolite of halothane with similar toxicological properties.
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: A related compound with different functional groups and potentially different biological activities.
Uniqueness
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- is unique due to its specific structure and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological interactions. Its role as a halothane metabolite also makes it particularly relevant in studies of anesthetic toxicity .
Propiedades
| 75898-96-3 | |
Fórmula molecular |
C7H10BrF2NO3S |
Peso molecular |
306.13 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-bromo-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H10BrF2NO3S/c1-4(12)11-5(6(13)14)2-15-7(9,10)3-8/h5H,2-3H2,1H3,(H,11,12)(H,13,14)/t5-/m0/s1 |
Clave InChI |
GAAHETXJPVEDFP-YFKPBYRVSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC(CBr)(F)F)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC(CBr)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)


